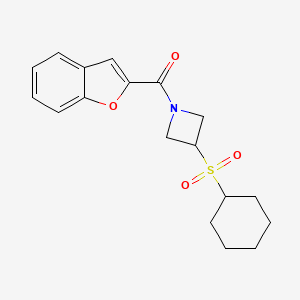

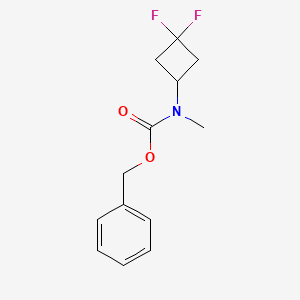

![molecular formula C22H19N3O2 B2442629 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide CAS No. 838812-17-2](/img/structure/B2442629.png)

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Aplicaciones Científicas De Investigación

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have utilized this compound as a core scaffold for developing inhibitors targeting specific cancer mutations. For instance, it has shown promise in inhibiting KRAS G12C-mutated NCI-H358 cells. The compound I-11, derived from this scaffold, demonstrates potent anticancer activity. Its unique role as a scaffold for covalent inhibitors makes it a valuable lead compound for treating intractable cancers.

Antituberculosis Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antituberculosis properties. One such compound, Q203, exhibited remarkable efficacy in reducing bacterial load in a mouse model infected with Mycobacterium tuberculosis (Mtb H37Rv) . The potential of this scaffold in combating tuberculosis highlights its importance in infectious disease research.

Enzyme Inhibition: AChE, BChE, and LOX

New N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various physiological processes, and modulating their activity can have therapeutic implications. The compound’s potential as an enzyme inhibitor opens avenues for drug development.

Neurological Disorders

Given the compound’s structural features, it may also hold promise in neurological research. Investigations into its interactions with neurotransmitter receptors and potential neuroprotective effects are ongoing.

The discovery of novel imidazo [1,2-a]pyridine derivatives as covalent anticancer agents Recent developments of imidazo [1,2-a]pyridin-2-yl derivatives as AChE, BChE, and LOX inhibitors Biological evaluation of imidazopyridine derivatives as potential AChE, BChE, and LOX inhibitors

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used as the pharmacodynamic backbones of versatile drugs . .

Mode of Action

Imidazo[1,2-a]pyridines are known to have a broad range of biological and pharmacological activities . They are often functionalized for various applications in medicinal chemistry .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been found to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biochemical pathways. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Butyrylcholinesterase, on the other hand, hydrolyzes esters of choline. Lipoxygenases are involved in the metabolism of fatty acids to regulate cell signaling.

Result of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated good inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These results suggest that they could potentially be developed into novel drug candidates for diseases related to these enzymes.

Propiedades

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-16(27-19-7-3-2-4-8-19)22(26)23-18-12-10-17(11-13-18)20-15-25-14-6-5-9-21(25)24-20/h2-16H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEQZDKOSHQVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

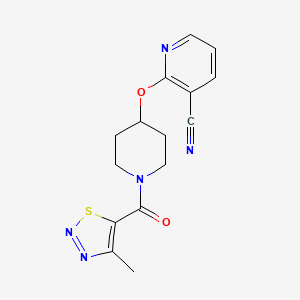

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)

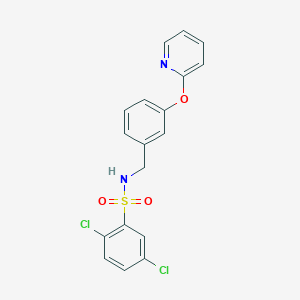

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)

![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)

![1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B2442562.png)

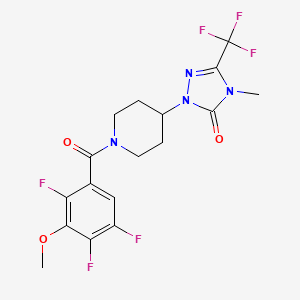

![4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2442569.png)